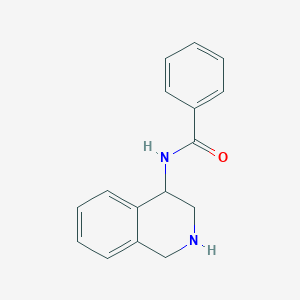

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against pathogens and neurodegenerative disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction can be facilitated by dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the reactants to promote cyclization and yield the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The THIQ nitrogen and benzamide group participate in substitution reactions under specific conditions:

Key Findings :

-

N-Alkylation occurs regioselectively at the THIQ nitrogen due to steric and electronic factors .

-

Reductive amination with aldehydes (e.g., formaldehyde) yields branched amines in 70–85% yields .

-

Acidic hydrolysis cleaves the benzamide bond quantitatively .

Oxidation Reactions

The THIQ ring undergoes oxidation to form isoquinoline derivatives:

Mechanistic Insights :

-

KMnO₄ oxidizes the THIQ ring to isoquinoline via dehydrogenation.

-

DDQ selectively oxidizes benzylic C–H bonds, forming ketones without full aromatization .

Reduction Reactions

The benzamide carbonyl and THIQ ring are reducible sites:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6h | N-(THIQ-4-yl)benzylamine (amide → amine) | |

| H₂, Pd/C | EtOH, 50 psi, 12h | Saturated cyclohexane-fused THIQ derivatives |

Notable Outcomes :

-

LiAlH₄ reduces the amide to a primary amine without affecting the THIQ ring .

-

Hydrogenation under high pressure saturates the THIQ ring but preserves the benzamide group .

Cycloaddition and Ring-Opening Reactions

The THIQ scaffold participates in ring-forming reactions:

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Pictet-Spengler | Aldehyde, TFA, 40°C | Polycyclic β-carboline derivatives | |

| Michael Addition | Acrylates, DBU, CH₃CN | THIQ-annulated pyrrolidine systems |

Synthetic Utility :

-

Pictet-Spengler reactions with formaldehyde yield fused tetrahydro-β-carbolines in >80% yield .

-

Michael adducts exhibit stereoselectivity depending on the base used .

Functional Group Interconversion

The benzamide moiety undergoes transformations:

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Sulfonation | SO₃, DCE, 0°C | 4-(Sulfonamido)THIQ derivatives | |

| Schiff Base Formation | Aromatic aldehydes, EtOH | Imine-linked conjugates |

Applications :

-

Sulfonation enhances water solubility for pharmacological studies.

Comparative Reactivity Table

| Reaction Type | Typical Yield | Key Limitation |

|---|---|---|

| N-Alkylation | 70–90% | Competing O-alkylation with bulky halides |

| Oxidation (KMnO₄) | 60–75% | Overoxidation to carboxylic acids possible |

| Reductive Amination | 65–85% | Requires stoichiometric NaBH₃CN |

| Pictet-Spengler | 80–95% | Limited to electron-rich aldehydes |

Applications De Recherche Scientifique

Anticonvulsant Activity

One of the primary applications of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is in the treatment of epilepsy and other seizure disorders. Research indicates that derivatives of tetrahydroisoquinoline exhibit anticonvulsant activity through various mechanisms:

- Mechanism of Action : The compound acts as a non-competitive antagonist at AMPA receptors, which are involved in excitatory neurotransmission. This action helps to modulate neuronal excitability and prevent seizures .

- Experimental Evidence : In studies involving DBA/2 mice, certain derivatives demonstrated significant potency in preventing sound-induced seizures. These findings suggest that modifications to the tetrahydroisoquinoline structure can enhance anticonvulsant efficacy .

Neurological Disorders

Beyond epilepsy, this compound shows promise in treating a range of neurological conditions:

- Anxiety and Depression : The compound has been linked to the treatment of anxiety disorders and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for patients suffering from mood disorders .

- Neurodegenerative Diseases : There is emerging evidence that compounds in this class may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may help mitigate symptoms associated with these conditions by influencing neuroinflammatory pathways and promoting neuronal survival .

Pain Management

This compound may also have applications in pain management:

- Neuropathic Pain : Studies indicate that this compound can alleviate neuropathic pain through its action on the central nervous system. By inhibiting excitatory neurotransmission, it may reduce the perception of pain in conditions like diabetic neuropathy and multiple sclerosis .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.

1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one: A derivative with modifications on the isoquinoline ring.

2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: A fluorinated analog with distinct biological activities.

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is unique due to its specific benzamide substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to other similar compounds .

Activité Biologique

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a notable compound within the class of isoquinoline derivatives, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

This compound is derived from the tetrahydroisoquinoline (THIQ) framework, which is significant in both natural and synthetic chemistry due to its presence in various bioactive compounds. The compound exhibits potential therapeutic properties against a range of diseases, particularly neurodegenerative disorders and various pathogens .

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways. THIQ-based compounds generally exhibit:

- Dopamine D2 Receptor Antagonism : Some studies indicate that derivatives of THIQs can block dopamine receptors, which may contribute to their neuropharmacological effects .

- Antiproliferative Activity : Research has shown that certain THIQ derivatives possess significant antiproliferative effects against cancer cell lines such as MCF-7 and Ishikawa .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | Type | Tested Compounds | IC50 Values (μg/ml) |

|---|---|---|---|

| Antiproliferative | Cancer Cell Lines | This compound | 0.63 - 5.14 |

| Dopamine D2 Receptor Blocking | Neuropharmacology | 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines | Potent |

| Enzyme Inhibition | Various Enzymes | THIQ Derivatives | Variable |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving β-phenylethylamine derivatives.

- Acylation : The tetrahydroisoquinoline is then acylated to form the final benzamide structure.

- Optimization : Various dehydrating agents such as phosphorus oxychloride or zinc chloride are used to enhance yield and purity during synthesis .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several THIQ derivatives against breast cancer cell lines. This compound demonstrated significant activity with IC50 values lower than those of standard treatments like Tamoxifen .

Case Study 2: Neuropharmacological Effects

Research highlighted the potential of THIQ derivatives to act as dopamine D2 receptor antagonists. This activity suggests applications in treating conditions such as schizophrenia and Parkinson's disease .

Case Study 3: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties of THIQs. The results indicated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases .

Propriétés

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXADQCZLBBBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.